molecular formula C16H9ClN2OS B11968946 Benzo[d]imidazo[2,1-b]thiazol-3-yl(4-chlorophenyl)methanone

Benzo[d]imidazo[2,1-b]thiazol-3-yl(4-chlorophenyl)methanone

Cat. No.: B11968946
M. Wt: 312.8 g/mol
InChI Key: KRVHFRFRNSNHFQ-UHFFFAOYSA-N
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Description

Benzo[d]imidazo[2,1-b]thiazol-3-yl(4-chlorophenyl)methanone is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound is known for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, which includes a fused imidazo-thiazole ring system, contributes to its diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]imidazo[2,1-b]thiazol-3-yl(4-chlorophenyl)methanone typically involves the condensation of 2-aminobenzothiazole with 4-chlorobenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic attack of the amine on the carbonyl group of the benzoyl chloride. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Microwave-assisted synthesis is another method that has been explored for the efficient production of this compound, offering shorter reaction times and higher purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Oxidized derivatives with potential enhanced biological activities.

    Reduction: Reduced forms with altered pharmacological properties.

    Substitution: Substituted derivatives with diverse functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzo[d]imidazo[2,1-b]thiazol-3-yl(4-chlorophenyl)methanone involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound has been shown to inhibit specific enzymes, such as kinases, which play a crucial role in cell signaling pathways.

    Pathways Involved: The compound can modulate pathways related to apoptosis (programmed cell death), inflammation, and cell proliferation.

Comparison with Similar Compounds

Benzo[d]imidazo[2,1-b]thiazol-3-yl(4-chlorophenyl)methanone can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

Uniqueness:

Biological Activity

Benzo[d]imidazo[2,1-b]thiazol-3-yl(4-chlorophenyl)methanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease. This article explores the biological activity of this compound, summarizing key research findings, including synthesis methods, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of benzo[d]imidazo[2,1-b]thiazole derivatives typically involves the reaction of 2-aminobenzothiazole with various electrophiles. A notable method includes a catalyst-free microwave-assisted synthesis that has demonstrated high efficiency and yields . The general procedure involves mixing 2-aminobenzothiazole with α-bromoketones under microwave irradiation, which facilitates the formation of the desired product through nucleophilic substitution and subsequent cyclization .

Antitumor Activity

Research indicates that derivatives of benzo[d]imidazo[2,1-b]thiazole exhibit significant antitumor activity. For instance, a study reported that certain derivatives displayed potent inhibitory effects against the epidermal growth factor receptor (EGFR), particularly in HeLa cells (a cervical cancer cell line) with an IC50 value of 55 nmol/L for one of the compounds tested . The structure-activity relationship (SAR) analysis suggested that modifications to the side chains could enhance anticancer efficacy.

CompoundIC50 (nmol/L)
D0455.0
D0888.3
D09100.0
Gefitinib1.9
Osimertinib3.1

These findings support the potential use of benzo[d]imidazo[2,1-b]thiazole derivatives as lead compounds for developing novel EGFR inhibitors.

Antiviral and Antimycobacterial Activity

In addition to antitumor properties, benzo[d]imidazo[2,1-b]thiazole derivatives have shown promising antiviral and antimycobacterial activities. A study evaluated several derivatives against various viral strains and found that specific compounds exhibited significant activity against Coxsackie B4 virus and Feline herpes virus . Furthermore, certain derivatives demonstrated effective antitubercular activity, indicating their potential as therapeutic agents against tuberculosis .

Structure-Activity Relationship (SAR)

The biological activity of benzo[d]imidazo[2,1-b]thiazole derivatives is closely linked to their chemical structure. Modifications at specific positions on the thiazole or imidazole rings can significantly impact their potency and selectivity. For example, substituents on the phenyl ring have been shown to influence both the binding affinity to target proteins and the overall pharmacological profile of these compounds .

Case Studies

Several case studies highlight the effectiveness of benzo[d]imidazo[2,1-b]thiazole derivatives:

  • Antitumor Study : In vitro studies demonstrated that compounds with a 4-chlorophenyl substituent exhibited enhanced cytotoxicity against cancer cell lines compared to their unsubstituted counterparts. The presence of electron-withdrawing groups was crucial for improving activity against EGFR-expressing cells .
  • Antiviral Screening : A series of synthesized benzo[d]imidazo[2,1-b]thiazoles were screened against viral infections in mammalian cell cultures. Compounds showed varying degrees of inhibition against different viruses, with some achieving nearly complete inhibition at low concentrations .

Properties

Molecular Formula

C16H9ClN2OS

Molecular Weight

312.8 g/mol

IUPAC Name

(4-chlorophenyl)-imidazo[2,1-b][1,3]benzothiazol-1-ylmethanone

InChI

InChI=1S/C16H9ClN2OS/c17-11-7-5-10(6-8-11)15(20)13-9-18-16-19(13)12-3-1-2-4-14(12)21-16/h1-9H

InChI Key

KRVHFRFRNSNHFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N3C(=CN=C3S2)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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